molecular formula C19H21Cl2N3O3S B11134270 Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Cat. No.: B11134270
M. Wt: 442.4 g/mol
InChI Key: VADCONHYYUGMOP-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a dichlorophenyl group

Properties

Molecular Formula

C19H21Cl2N3O3S

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H21Cl2N3O3S/c1-3-27-19(26)24-9-7-12(8-10-24)23-17(25)16-11(2)22-18(28-16)15-13(20)5-4-6-14(15)21/h4-6,12H,3,7-10H2,1-2H3,(H,23,25)

InChI Key

VADCONHYYUGMOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Piperidine: The piperidine ring is coupled with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The dichlorophenyl group and thiazole ring are crucial for binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and piperidine rings, along with the dichlorophenyl group, makes it a versatile compound for various applications.

Biological Activity

Ethyl 4-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl Group : Contributes to the lipophilicity and solubility of the compound.
  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Piperidine Moiety : Often associated with neuroactive effects and potential in treating neurological disorders.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃S
  • Molecular Weight : Approximately 397.33 g/mol

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole-containing compounds against a range of bacterial strains. The results demonstrated that compounds similar to this compound showed promising antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to possess anti-inflammatory properties. In vitro assays demonstrated that derivatives of thiazole could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism of action may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole derivatives. This compound was evaluated in various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For instance, it showed significant inhibition against α-glucosidase and β-glucosidase, which are important targets in managing diabetes mellitus. The percentage inhibition was notably higher than standard reference compounds .

Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activity using the microdilution method. This compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanism Exploration

A separate study focused on the anti-inflammatory effects of thiazole derivatives. Researchers found that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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